

spectral properties of Acid Red 29 λ_{max}

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Compound Focus: Acid red 29(2-)

Cat. No.: S615743

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Chemical Identification of Acid Red 29

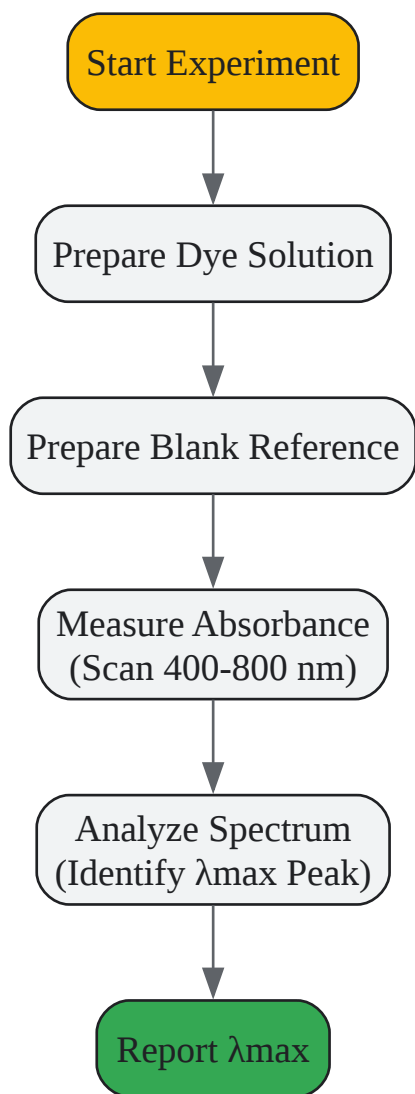
The table below outlines the core identifying information for the dye Acid Red 29.

Property	Description
Chemical Name	Chromotrope 2R (for microscopical staining) [1]
Synonyms	Acid Red 29; 2-(Phenylazo)chromotropic acid disodium salt [1]
CAS Number	4197-07-3 [1]
Molecular Formula	Information missing from search results
Primary Application	Microscopical staining [1]

A scientific study confirms its identity as an **azo dye** and its use in water treatment research, but does not provide its spectral profile [2].

Protocol for Determining Spectral Properties

Since specific λ_{max} values were not found, you can determine them experimentally. The following workflow and protocol detail the use of UV-Vis spectroscopy, a standard technique for this purpose [3] [4] [5].



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Experimental workflow for λ_{\max} determination

Detailed Experimental Procedure

• Solution Preparation

- Prepare a dilute solution of Acid Red 29 (CAS 4197-07-3) in a suitable solvent. Common solvents for dye analysis include water, ethanol, or methanol [5] [6]. A typical concentration for UV-Vis analysis is on the order of 1×10^{-5} M [6].
- Prepare a **blank reference** solution containing only the pure solvent [4].

- **Instrumentation Setup & Measurement**

- Use a UV-Vis spectrophotometer. For measurements in the visible range (which is relevant for a red dye), ensure the instrument's light source (e.g., a tungsten or halogen lamp) and detector are appropriate [4].
- Use a **quartz cuvette** for accurate measurements across a broad wavelength range. Place the blank solution in the cuvette and perform a baseline correction [4].
- Replace the blank with the dye solution and run an absorbance scan, typically from 400 nm to 800 nm to cover the visible spectrum [3].

- **Data Analysis**

- The instrument will output an **absorption spectrum** (a plot of absorbance versus wavelength) [4].
- Identify the wavelength at the highest peak of the absorption band. This is the **λ_{\max}** for the dye in that specific solvent [3] [4].

Factors Influencing Spectral Measurements

The measured λ_{\max} value can be influenced by several experimental conditions, which is why reporting them is crucial for reproducibility [5] [6].

Factor	Impact on Spectrum
Solvent Polarity	Solvents interact with dye molecules via dipole-dipole interactions or hydrogen bonding, which can stabilize the ground or excited state and cause shifts in the λ_{\max} [6].
Solution pH	The pH can cause protonation or deprotonation of the dye, potentially altering the chromophore and significantly shifting the absorption peak [5].
Instrument Bandwidth	A narrower spectral bandwidth provides higher resolution and can more accurately define the λ_{\max} , especially for sharp peaks [5].

How to Proceed Further

The lack of readily available spectral data suggests this dye's properties may be defined primarily by its industrial staining application rather than fundamental spectroscopic studies.

- **Consult Specialized Databases:** For precise values, search dedicated spectral databases such as **SDBS (Spectral Database for Organic Compounds)** or **Reaxys**.
- **Perform Experimental Characterization:** Following the protocol above will provide the most accurate and relevant data for your specific research conditions.

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